H-Ala-Ala-Pro-Ala-Ala-OH

描述

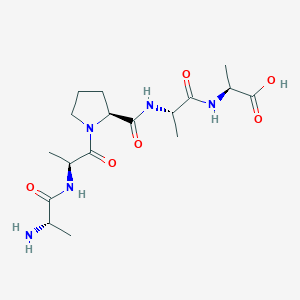

H-Ala-Ala-Pro-Ala-Ala-OH is a pentapeptide composed of five amino acids: alanine, alanine, proline, alanine, and alanine. This compound is a peptide sequence that can be used in various biochemical and pharmaceutical applications due to its unique structure and properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Ala-Pro-Ala-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin through its carboxyl group.

Deprotection: The amino-protecting group (usually Fmoc or Boc) is removed to expose the amino group.

Coupling: The next amino acid (alanine) is activated and coupled to the exposed amino group of the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, alanine, alanine).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can efficiently produce large quantities of peptides with high purity and yield.

化学反应分析

Types of Reactions: H-Ala-Ala-Pro-Ala-Ala-OH can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

Oxidation: Oxidative modifications can occur at specific amino acid residues, particularly proline.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Specific reagents depending on the desired modification.

Major Products Formed:

Hydrolysis: Individual amino acids or smaller peptide fragments.

Oxidation: Oxidized peptide derivatives.

Reduction: Reduced peptide derivatives.

Substitution: Modified peptides with altered amino acid sequences or chemical groups.

科学研究应用

H-Ala-Ala-Pro-Ala-Ala-OH has several scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.

Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

作用机制

The mechanism of action of H-Ala-Ala-Pro-Ala-Ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological processes by binding to these targets and influencing their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.

相似化合物的比较

H-Ala-Ala-OH: A dipeptide composed of two alanine residues.

H-Ala-Ala-Ala-OH: A tripeptide composed of three alanine residues.

H-Ala-Pro-Ala-OH: A tripeptide composed of alanine, proline, and alanine.

Comparison: H-Ala-Ala-Pro-Ala-Ala-OH is unique due to its specific sequence and the presence of proline, which introduces a kink in the peptide chain and affects its conformation. This structural feature can influence the peptide’s interactions and reactivity compared to other similar peptides.

生物活性

H-Ala-Ala-Pro-Ala-Ala-OH, also known as H-Alanine-Alanine-Proline-Alanine-Alanine-OH, is a pentapeptide that exhibits significant biological activity, making it a focal point in various biochemical and pharmacological studies. This article explores its biological functions, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The structure of this compound consists of five amino acids: two alanines, one proline, and two additional alanines. The presence of proline contributes to the peptide's unique conformational properties, which influence its interactions with biological macromolecules.

Cellular Interactions

Research indicates that this compound can affect cellular processes such as:

- Cytoplasmic Acidification : Studies show that this peptide influences the acidification of the cytoplasm in human intestinal Caco-2 cells, which may enhance nutrient absorption and cellular metabolism.

- Protein Modulation : The peptide can interact with various proteins, potentially modulating their activities and influencing signaling pathways within cells.

Enzyme Substrate Activity

This compound serves as a substrate for several peptidases. This characteristic is crucial for understanding how peptides are processed within biological systems. Its interactions with enzymes can provide insights into enzyme-substrate dynamics and protein folding mechanisms.

The mechanism by which this compound exerts its biological effects typically involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to:

- Inhibition or Activation of Enzymes : The peptide may inhibit or activate certain enzymes, thereby influencing metabolic pathways.

- Disruption of Protein-Protein Interactions : By modulating these interactions, the peptide can alter cellular signaling cascades.

Therapeutic Applications

Emerging research highlights the potential therapeutic applications of this compound in various fields:

- Metabolic Disorders : Its ability to modulate intracellular pH levels suggests potential pathways for intervention in metabolic disorders.

- Drug Development : The compound's structural properties make it a candidate for developing peptide-based drugs aimed at specific biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Cellular Metabolism : A study demonstrated that treatment with this compound resulted in enhanced nutrient absorption in Caco-2 cells through modulation of cytoplasmic pH levels.

- Enzyme Interaction Analysis : Research indicated that this peptide acts as a substrate for specific peptidases, providing insights into its role in protein metabolism.

- Therapeutic Potential Exploration : Investigations into the therapeutic applications of this compound revealed promising results in preclinical models targeting metabolic dysfunctions.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related peptides:

| Peptide | Structure | Biological Activity | Applications |

|---|---|---|---|

| H-Alanine-Alanine-Pro | Tripeptide (3 amino acids) | Modulates enzyme activity | Drug development |

| H-Valine-Alanine-Pro | Tripeptide (3 amino acids) | Influences protein-protein interactions | Biochemical research |

| H-Glycine-Glycine-Glycine | Tripeptide (3 amino acids) | Impacts cell signaling pathways | Nutritional studies |

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N5O6/c1-8(18)13(23)20-10(3)16(26)22-7-5-6-12(22)15(25)19-9(2)14(24)21-11(4)17(27)28/h8-12H,5-7,18H2,1-4H3,(H,19,25)(H,20,23)(H,21,24)(H,27,28)/t8-,9-,10-,11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHBDKMPKSJCNE-HTFCKZLJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。